molecular formula C20H18N2O2 B10845119 6,7-Dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline

6,7-Dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline

Cat. No.: B10845119
M. Wt: 318.4 g/mol
InChI Key: UJTHKWFURJCQDD-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, and a phenylbutynyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxyquinazoline.

    Alkylation: The 6,7-dimethoxyquinazoline is subjected to alkylation with 4-phenylbut-1-yne under basic conditions.

    Catalysis: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are commonly employed to introduce the phenylbutynyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of quinazoline-quinones.

    Reduction: Formation of 6,7-dimethoxy-4-(4-phenylbutyl)quinazoline.

    Substitution: Formation of various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline involves its interaction with molecular targets such as kinases. It acts as an inhibitor of EGFR tyrosine kinase, blocking the phosphorylation of the receptor and subsequent downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-4-(4-phenylbut-1-enyl)quinazoline: Similar structure but with an alkene instead of an alkyne.

    6,7-dimethoxy-4-(4-phenylbutyl)quinazoline: Similar structure but with an alkane instead of an alkyne.

    4-anilino-6,7-dimethoxyquinazoline: Similar core structure with an anilino group instead of a phenylbutynyl group.

Uniqueness

6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline

InChI

InChI=1S/C20H18N2O2/c1-23-19-12-16-17(21-14-22-18(16)13-20(19)24-2)11-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,12-14H,6,10H2,1-2H3

InChI Key

UJTHKWFURJCQDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)C#CCCC3=CC=CC=C3)OC

Origin of Product

United States

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